5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 6-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 6-methyl-3,4-dihydronaphthalen-1(2H)-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 6-methyl-3,4-dihydronaphthalen-1(2H)-one.
Substitution: Formation of substituted naphthalenones with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, which may affect its reactivity and applications.
6-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chloro-6-methyl-3,4-dihydronaphthalen-1(2H)-one:
Uniqueness
The presence of both bromine and methyl groups in 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one makes it unique, offering distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
5-bromo-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUAHYWXCCBPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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